MC 1080

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

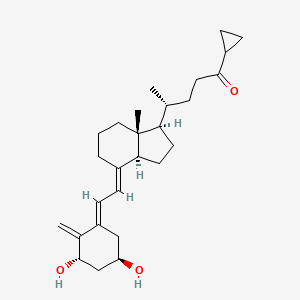

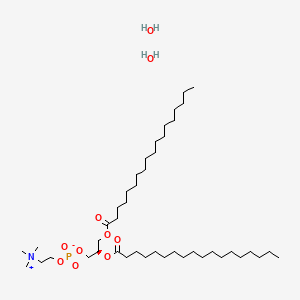

(4R)-4-[(1R,3As,4E,7aR)-4-[(2E)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpentan-1-one, also known as (4R)-4-[(1R,3As,4E,7aR)-4-[(2E)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpentan-1-one, is a useful research compound. Its molecular formula is C27H40O3 and its molecular weight is 412.614. The purity is usually 95%.

BenchChem offers high-quality (4R)-4-[(1R,3As,4E,7aR)-4-[(2E)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpentan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4R)-4-[(1R,3As,4E,7aR)-4-[(2E)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpentan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

捕食者控制

MC 1080 在控制入侵捕食者方面非常有效。 一次空中投放可以消灭目标区域内高达 95% 的负鼠 和高达 100% 的老鼠 . 它对哺乳动物有剧毒,使其在控制老鼠、耗子、负鼠、白鼬和野猫方面非常有效 .

保护工作

This compound 在保护工作中发挥着至关重要的作用。它被用来保护本土物种免受入侵捕食者的侵害。如果没有干预,许多本土物种将面临灭绝的风险。 至少 80% 的鸟类、88% 的蜥蜴 和 100% 的青蛙 面临着来自入侵捕食者(如白鼬、老鼠、负鼠和野猫)的严重风险 .

大面积应用

This compound 通常用于控制大面积或难以到达的区域的捕食者,在这些区域,地面控制方法(如捕获)不可行 . 这使其成为管理偏远和山区地区害虫的宝贵工具。

环境影响

This compound 是可生物降解的,不会在环境中积累 . 超过 500 个样本的监测数据表明,1080 仅在 2% 的样本中被检测到,并且从未在饮用水集水区被检测到 .

安全性和人道性

环境事务议会专员对 1080 的使用进行了独立审查。 该报告系统地评估了 1080 的有效性、安全性及人道性 .

研究与开发

目前正在进行对 1080 及其替代品的使用的研究 . 科学家们继续探索其有效性、潜在影响以及改进其使用的途径。

作用机制

Target of Action

MC 1080 primarily targets the citric acid cycle , also known as the Krebs cycle or the tricarboxylic acid cycle . This cycle is a series of chemical reactions used by all aerobic organisms to release stored energy through the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins into adenosine triphosphate (ATP) and carbon dioxide.

Mode of Action

This compound is structurally similar to acetate, which plays a pivotal role in cellular metabolism . This similarity forms the basis of the toxicity of fluoroacetate. It is converted enzymatically via fluoroacetyl-CoA and oxalacetate to (-)-erythrofluorocitrate in mitochondria, which is the toxic intracellular effector molecule .

Biochemical Pathways

The biochemical pathway affected by this compound is the citric acid cycle. The compound disrupts this cycle by halting the conversion of citrate into isocitrate, which is catalyzed by the enzyme aconitase . This disruption leads to a cessation of cellular respiration, causing cell death.

Pharmacokinetics

This compound is thought to undergo rapid hepatic conversion to MC 1046 and this compound, metabolites with negligible pharmacological activity . It has a high rate of clearance, with the area under the serum level/time curve (AUC) being more than 100 times higher for 1,25 (OH)2D3 than for MC903 .

Result of Action

The result of this compound’s action is the disruption of energy production within the cell, leading to cell death. This makes it a potent rodenticide. Its use is controversial due to its high toxicity and the risk of secondary poisoning of non-target species .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound is highly soluble in water, which can affect its distribution in the environment. Additionally, certain soil bacteria can degrade fluoroacetate, reducing its persistence in the environment .

属性

IUPAC Name |

(4R)-4-[(1R,3aS,4E,7aR)-4-[(2E)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpentan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H40O3/c1-17(6-13-25(29)20-8-9-20)23-11-12-24-19(5-4-14-27(23,24)3)7-10-21-15-22(28)16-26(30)18(21)2/h7,10,17,20,22-24,26,28,30H,2,4-6,8-9,11-16H2,1,3H3/b19-7+,21-10+/t17-,22-,23-,24+,26+,27-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQKYZTGFOOKQAV-RUHDGNCTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)C1CC1)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)C1CC1)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C\4/C[C@H](C[C@@H](C4=C)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H40O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,4-Dihydro-1H-benzo[c][1,2]oxaborinin-1-ol](/img/structure/B580017.png)

![1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride](/img/structure/B580018.png)

![(2S,3R,4S,5R)-2-[(3R,4R,5R,6S)-6-[(3R,4R,5R,6S)-6-[(3R,4R,5R,6S)-6-[(3R,4R,5R,6S)-4,5-dihydroxy-6-[(3R,4R,5R)-4,5,6-trihydroxyoxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B580024.png)

![1-[1-(4-hydroxypentyl)indol-3-yl]-2-(2-methoxyphenyl)ethanone](/img/structure/B580037.png)